Tamoxifen - 10540-29-1

Tamoxifen

Catalog Number: EVT-283240
CAS Number: 10540-29-1
Molecular Formula: C26H29NO
Molecular Weight: 371.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tamoxifen, also known by its chemical name (Z)-2-[4-(1,2-Diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine, is a synthetic nonsteroidal compound classified as a selective estrogen receptor modulator (SERM). [] In scientific research, tamoxifen is a valuable tool due to its ability to interact with estrogen receptors (ERs) and modulate their activity. This property allows researchers to investigate the role of estrogen signaling in various biological processes and disease models, making it a crucial compound in endocrine-related research. [, , , , ]

Future Directions
  • Delineating Mechanisms of Resistance: Further investigation is needed to elucidate the mechanisms underlying tamoxifen resistance in breast cancer and identify strategies to overcome it. [, , , ]
  • Developing Personalized Treatment Strategies: Understanding the genetic and molecular factors influencing tamoxifen response could enable the development of personalized treatment strategies for breast cancer patients. [, ]
  • Exploring Non-Genomic Actions: Research on the non-genomic actions of tamoxifen and its metabolites, including their effects on signaling pathways and cell membrane receptors, is crucial for a comprehensive understanding of its biological activity. []
  • Investigating Applications Beyond Cancer: Exploring the potential use of tamoxifen in other disease models, such as autoimmune diseases and neurodegenerative disorders, where estrogen signaling plays a role, may reveal new therapeutic avenues. []

N-Desmethyltamoxifen

Compound Description: N-Desmethyltamoxifen is a major metabolite of tamoxifen generated through N-demethylation primarily catalyzed by cytochrome P450 enzymes, specifically CYP3A in rat and human liver []. It exhibits more potent estrogen antagonist activity compared to tamoxifen.

Relevance: N-Desmethyltamoxifen's structural similarity to tamoxifen, achieved by the removal of a methyl group, results in enhanced antiestrogenic potency. Understanding its activity contributes to elucidating the overall efficacy of tamoxifen as its active metabolite [].

4-Hydroxytamoxifen

Compound Description: 4-Hydroxytamoxifen, another significant metabolite of tamoxifen, is formed via 4-hydroxylation catalyzed by cytochrome P450 enzymes []. Similar to N-Desmethyltamoxifen, 4-hydroxytamoxifen exhibits a more potent estrogen agonist/antagonist activity profile compared to the parent compound, tamoxifen [].

Relevance: 4-Hydroxytamoxifen's close structural relationship to tamoxifen, characterized by the addition of a hydroxyl group, significantly enhances its antiestrogenic effects. This metabolite plays a crucial role in tamoxifen's pharmacological activity and is essential for its therapeutic effects [, ].

α-Acetoxytamoxifen

Relevance: While structurally similar to tamoxifen, α-acetoxytamoxifen generates distinct DNA adducts and exhibits a lower mutagenic potential compared to activated 4-hydroxytamoxifen []. Investigating this compound helps understand the diverse metabolic pathways and potential genotoxicity associated with tamoxifen treatment.

Pyrrolidinotamoxifen

Relevance: This compound exhibits comparable DNA adduct formation to tamoxifen in rat liver, indicating shared metabolic pathways and potential for genotoxicity []. Comparing its activity to tamoxifen helps to delineate structure-activity relationships within this class of compounds.

Droloxifene

Relevance: Although structurally related to tamoxifen, droloxifene demonstrates a distinct pharmacological profile and does not exhibit significant DNA adduct formation in rat liver []. This difference highlights the structural specificity required for tamoxifen's metabolic activation and potential genotoxicity.

Toremifene

Relevance: Similar to droloxifene, toremifene does not demonstrate significant DNA adduct formation in rat liver [], reinforcing the notion that specific structural features of tamoxifen are crucial for its metabolic activation pathway and potential genotoxic effects.

Exemestane

Relevance: Unlike tamoxifen, which acts as an estrogen receptor antagonist, exemestane inhibits estrogen synthesis. This difference results in distinct mechanisms of action and side effect profiles [, , , ]. Clinical trials comparing these compounds provide insights into optimizing treatment strategies based on their efficacy, safety, and patient characteristics.

Classification and Source

Tamoxifen, chemically known as 1-[4-(1,2-diphenylbut-1-enyl)phenoxy]-2-phenylethanol, is classified as a selective estrogen receptor modulator (SERM). It acts as an estrogen antagonist in breast tissue while functioning as an estrogen agonist in other tissues such as bone. This dual activity makes it effective for treating hormone receptor-positive breast cancer. Tamoxifen was first synthesized in the 1960s and has since become one of the most widely prescribed medications for breast cancer treatment.

Synthesis Analysis

The synthesis of Tamoxifen has undergone various methodologies over the years. A notable approach involves the three-component coupling reaction which combines aromatic aldehydes with cinnamyltrimethylsilane and β-chlorophenetole. This method allows for efficient synthesis with good yields. For instance, a recent study highlighted a direct carbolithiation of diphenylacetylenes coupled with alkenyllithium reagents using palladium nanoparticle catalysts, achieving high selectivity and excellent atom economy in just two steps from commercially available starting materials .

Another method detailed in the literature includes the successive allylation of benzaldehyde followed by Friedel–Crafts alkylation with anisole. The final step involves the migration of the double bond to yield the desired product . The use of various catalysts such as hafnium tetrachloride and trimethylsilyl trifluoromethanesulfonate has been reported to enhance reaction efficiency.

Molecular Structure Analysis

Tamoxifen's molecular structure consists of a triphenylethylene backbone with a phenoxy group and an ethylene bridge. Its molecular formula is C26_{26}H29_{29}O1_{1}, and it has a molecular weight of approximately 371.52 g/mol. The compound exists in two geometric isomers: (Z)-Tamoxifen and (E)-Tamoxifen, with the (Z) isomer being more biologically active due to its higher affinity for estrogen receptors .

The structural characteristics include:

  • Functional Groups: Hydroxyl (-OH), ether (-O-), and double bond functionalities.
  • Stereochemistry: The configuration around the double bond plays a crucial role in its biological activity.
Chemical Reactions Analysis

Tamoxifen undergoes various chemical reactions that are critical for its synthesis and metabolic processes. Key reactions include:

  • Allylation Reactions: Used in the initial stages of synthesis to introduce alkene functionalities.
  • Friedel–Crafts Alkylation: This reaction facilitates the introduction of aromatic groups into the molecule.
  • Isomerization: The (Z)-isomer can convert into an (E)/(Z) mixture under physiological conditions, affecting its binding affinity to estrogen receptors .

These reactions are often catalyzed by specific reagents and conditions that optimize yield and selectivity.

Mechanism of Action

Tamoxifen exerts its therapeutic effects primarily through its interaction with estrogen receptors. Upon administration, it is metabolized into its active form, (Z)-4-hydroxytamoxifen, which binds to estrogen receptors in breast tissue. This binding inhibits estrogen-mediated cellular proliferation by blocking the receptor sites, thereby preventing estrogen from exerting its proliferative effects on breast cancer cells.

The mechanism can be summarized as follows:

  1. Tamoxifen binds to estrogen receptors.
  2. It inhibits receptor dimerization and subsequent gene transcription associated with cell proliferation.
  3. This leads to reduced tumor growth and improved patient outcomes in hormone receptor-positive breast cancer cases .
Physical and Chemical Properties Analysis

Tamoxifen exhibits several notable physical and chemical properties:

  • Solubility: It is sparingly soluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide.
  • Melting Point: Approximately 70–73 °C.
  • Stability: Tamoxifen is stable under normal storage conditions but can degrade under extreme temperatures or light exposure.

These properties influence its formulation as an oral medication and its pharmacokinetics within the body.

Applications

Tamoxifen is primarily used for:

  • Breast Cancer Treatment: It is effective in both adjuvant therapy after surgery and as a neoadjuvant treatment before surgery.
  • Prevention: It reduces the risk of developing breast cancer in women at high risk.
  • Research Applications: Tamoxifen serves as a tool compound in research to study estrogen signaling pathways due to its selective action on estrogen receptors.
Introduction to Tamoxifen as a Selective Estrogen Receptor Modulator (SERM)

Historical Development and Food and Drug Administration Approval Timeline

The development of tamoxifen (initially designated Imperial Chemical Industries 46,474) originated from fertility research programs at Imperial Chemical Industries Pharmaceuticals in 1962. Chemist Dora Richardson synthesized the compound, with pharmacologist Arthur Walpole leading biological evaluation. Despite initial development as a potential contraceptive, early clinical studies revealed paradoxical ovulation-stimulating effects, redirecting research toward oncology applications. The pivotal 1971 Christie Hospital trial demonstrated tumor regression in postmenopausal women with advanced breast cancer, establishing tamoxifen's anticancer potential [3] [5].

Notably, United States patent approval faced significant delays due to skepticism regarding breast cancer treatment claims, with final patent issuance occurring only in 1985. The Food and Drug Administration first approved tamoxifen in tablet form (brand name Nolvadex) for metastatic breast cancer treatment in December 1977. Subsequent approvals expanded its indications: adjuvant treatment post-surgery/radiation (1986), ductal carcinoma in situ management (1990), and breast cancer risk reduction in high-risk populations (1998) based on the National Surgical Adjuvant Breast and Bowel Project P-1 trial. The oral solution formulation (Soltamox) received Food and Drug Administration approval on October 29, 2005 [1] [4] [9].

Table 1: Key Milestones in Tamoxifen Development and Regulatory Approval

YearMilestoneSignificance
1962Synthesis by Dora Richardson at Imperial Chemical IndustriesCreation of trans-isomer (Imperial Chemical Industries 46,474) later named tamoxifen
1971Publication of Christie Hospital clinical trial resultsFirst demonstration of efficacy in advanced breast cancer patients [3]
1977United States Food and Drug Administration approval for metastatic breast cancerFirst United States authorization (tablet formulation) [9]
1986Adjuvant treatment approvalApproved following surgery/radiation for early-stage cancer [4]
1990Ductal carcinoma in situ indication addedPost-surgical/radiological treatment to prevent invasive cancer [4]
1998Chemoprevention approvalRisk reduction in high-risk women (Gail model risk ≥1.67%) [2] [9]
2005Soltamox oral solution approvalAlternative formulation for patients with swallowing difficulties [1]

Classification Within Selective Estrogen Receptor Modulators: Dual Agonist-Antagonist Properties

Tamoxifen belongs to the triphenylethylene subclass of selective estrogen receptor modulators, characterized by their mixed agonist-antagonist profile across different tissues. Its classification stems from its capacity to produce estrogen-like effects in certain tissues while inhibiting estrogen action in others. Tamoxifen functions primarily as an estrogen receptor antagonist in breast tissue through competitive inhibition of estradiol binding. This blockade prevents estrogen-mediated gene transcription, slowing cell cycle progression at the G1 phase and inhibiting proliferation of estrogen receptor-positive breast cancer cells [7] [8].

Conversely, tamoxifen exhibits partial agonist activity in bone, cardiovascular, and endometrial tissues. In bone, it mimics estrogen's beneficial effects by stimulating estrogen receptors to increase bone mineral density in postmenopausal women. This agonist activity also manifests in the liver, where tamoxifen produces favorable changes in lipid profiles. The molecular basis for this tissue selectivity involves differential expression of co-regulatory proteins (coactivators and corepressors) and distinct estrogen receptor conformations induced by tamoxifen binding. Specifically, tamoxifen binding causes repositioning of helix 12 within the estrogen receptor ligand-binding domain, preventing coactivator recruitment in breast tissue while permitting it in other tissues [6] [10].

Table 2: Tissue-Specific Estrogen Receptor Modulation by Tamoxifen

Tissue/Organ SystemTamoxifen ActivityPrimary Clinical EffectMolecular Mechanism
BreastAntagonistInhibition of estrogen-dependent tumor growth; reduced recurrence riskBlocks estrogen response element binding; recruits corepressors [8]
BoneAgonistMaintains bone mineral density; reduces osteoporosis riskActivates osteoclast inhibition via transforming growth factor-β3 [6]
EndometriumPartial agonistIncreased proliferation risk (endometrial hyperplasia/cancer)Estrogen receptor-mediated proliferation stimulation
LiverAgonistBeneficial lipid profile modificationsAlters cholesterol metabolism pathways
HypothalamusPartial agonistIncreased gonadotropin secretion in premenopausal women; ovulation inductionDisinhibition of hypothalamic-pituitary-gonadal axis [2]

Compared with newer selective estrogen receptor modulators, tamoxifen maintains a distinct profile. While raloxifene and bazedoxifene demonstrate neutral or antagonistic effects on the endometrium, tamoxifen's partial agonist activity confers higher endometrial stimulation potential. However, tamoxifen's potent breast tissue antagonism remains clinically superior for therapeutic applications in oncology compared to osteoporosis-focused selective estrogen receptor modulators [6].

Global Clinical Significance in Breast Cancer Management

Tamoxifen fundamentally transformed breast cancer management across disease stages and patient populations. For early-stage estrogen receptor-positive breast cancer, five years of adjuvant tamoxifen reduces the 15-year breast cancer mortality risk by approximately one-third (absolute reduction 9.2%), establishing it as a life-prolonging intervention. The Adjuvant Tamoxifen: Longer Against Shorter and Adjuvant Tamoxifen Treatment Offers More trials demonstrated that extending therapy to ten years further reduces recurrence (15.7% vs 12.2%) and mortality (12.2% vs 10%) compared to five-year regimens, particularly during the second decade post-diagnosis [5] [7].

In metastatic settings, tamoxifen provides disease control for estrogen receptor-positive advanced breast cancer in both men and women. Its approval for male breast cancer—where it remains the most common hormonal therapy—addresses an orphan disease population. Beyond therapeutic applications, tamoxifen became the first agent approved for breast cancer risk reduction, decreasing incidence by 44-50% in high-risk women across multiple randomized trials including the National Surgical Adjuvant Breast and Bowel Project P-1 and International Breast Cancer Intervention Study I [2] [4] [9].

The World Health Organization lists tamoxifen as an essential medicine, reflecting its global clinical importance. Pharmacoeconomic analyses consistently demonstrate its cost-effectiveness, particularly in resource-limited settings where aromatase inhibitor access remains constrained. Tamoxifen's impact extends beyond oncology through applications in infertility treatment (ovulation induction), gynecomastia management, and McCune-Albright syndrome. However, its most transformative contribution remains in breast cancer, where it established the targeted therapy paradigm and endocrine prevention concept [4] [5] [9].

Table 3: Landmark Clinical Trials Establishing Tamoxifen's Therapeutic Roles

Trial/StudyPopulationKey FindingClinical Impact
Oxford Overview (1998)Early breast cancer (55 trials)5-year adjuvant therapy reduced 15-year breast cancer mortality by 33%Established 5-year standard for adjuvant treatment [5]
Adjuvant Tamoxifen: Longer Against Shorter (2013)Early breast cancer (12,894 women)10-year therapy reduced breast cancer mortality (12.2% vs 15%) vs 5-year therapy after 10-year follow-upExtended adjuvant therapy (10-year) became new standard [5]
National Surgical Adjuvant Breast and Bowel Project P-1 (1998)High-risk women (13,388)49% reduction in invasive breast cancer incidence with 5-year tamoxifen vs placeboFood and Drug Administration approval for risk reduction [9]
International Breast Cancer Intervention Study I (2002)High-risk women (7,152)32% reduction in estrogen receptor-positive breast cancer incidence with 5-year tamoxifenConfirmed chemoprevention efficacy in international population
Christie Hospital Trial (1971)Metastatic breast cancer (46)Objective responses in advanced disease, including regression of pulmonary metastases and malignant ulcerationsPivotal proof-of-concept for antitumor efficacy [3]

Properties

CAS Number

10540-29-1

Product Name

Tamoxifen

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine

Molecular Formula

C26H29NO

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-

InChI Key

NKANXQFJJICGDU-QPLCGJKRSA-N

SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
1.02e-03 g/L

Synonyms

Citrate, Tamoxifen
ICI 46,474
ICI 46474
ICI 47699
ICI-46,474
ICI-46474
ICI-47699
ICI46,474
ICI46474
ICI47699
Nolvadex
Novaldex
Soltamox
Tamoxifen
Tamoxifen Citrate
Tomaxithen
Zitazonium

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.